![molecular formula C10H9NOS2 B188229 Rhodanine, 3-(m-tolyl)- CAS No. 23522-38-5](/img/structure/B188229.png)
Rhodanine, 3-(m-tolyl)-
Overview
Description
“Rhodanine, 3-(m-tolyl)-” is a derivative of Rhodanine, a 5-membered heterocyclic organic compound possessing a thiazolidine core . It was discovered in 1877 by Marceli Nencki . Some rhodanine derivatives have pharmacological properties .
Synthesis Analysis
The synthesis of Rhodanine, 3-(m-tolyl)- and its derivatives has been reported in several studies . For instance, a series of rhodanine-3-acetic acid derivatives were synthesized and investigated for their antibacterial activity .
Molecular Structure Analysis
The molecular structure of Rhodanine, 3-(m-tolyl)- has been analyzed in several studies . For instance, it contains a total of 24 bond(s) including 16 non-H bond(s), 8 multiple bond(s), 1 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 (thio-) carbamate(s) (aromatic) and 1 imide(s) (-thio) .
Chemical Reactions Analysis
Rhodanine, 3-(m-tolyl)- and its derivatives have been involved in various chemical reactions . For instance, a series of rhodanine-3-acetic acid derivatives were synthesized and investigated for their antibacterial activity .
Physical And Chemical Properties Analysis
The physical and chemical properties of Rhodanine, 3-(m-tolyl)- have been analyzed in several studies . For instance, Rhodanine has a molar mass of 133.18 g·mol −1, a density of 0.868 g/cm −3, and is soluble in water .
Scientific Research Applications
Antibacterial Activity
Rhodanine-3-acetic acid derivatives have been synthesized and evaluated for their antibacterial properties. Specifically, they were tested against gram-positive bacteria, including multidrug-resistant clinical isolates. Among these derivatives, compound 6k exhibited remarkable activity with a minimum inhibitory concentration (MIC) of 2 μg/mL, comparable to the standard drug norfloxacin. Notably, it was less active than oxacillin against Staphylococcus aureus. Other compounds (6b, 6e, 6h, 6n, and 6u) also demonstrated better activities against multidrug-resistant S. aureus than the standard drugs, especially 6k with a MIC of 1 μg/mL. However, none of these compounds showed activity against gram-negative bacteria at 64 μg/mL .
Antimicrobial Activity
Pyrazole-substituted derivatives containing rhodanine-3-fatty acid moieties were synthesized. Compound (IX) with a rhodanine-3-pentanoic acid group displayed potent antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) with a MIC of 2 µg/mL .
Other Potential Applications
- Antifungal Activity : Rhodanine-3-acetic acid derivatives have been explored as antifungal agents .
- Pesticidal Properties : While not directly related to human health, some rhodanine derivatives exhibit pesticidal activity .
- Antihypertensive Effects : Although not extensively studied, rhodanine compounds have been investigated for their potential antihypertensive properties .
- Antineoplastic Activity : Certain rhodanine derivatives have shown promise as antineoplastic agents, although further research is needed .
Mechanism of Action
Target of Action
Rhodanine derivatives have been found to exhibit potent anticancer activity . They have been shown to inhibit protein tyrosine phosphatase type IVA, member 3 (PRL-3) enzymatic activity . PRL-3 is overexpressed in various types of cancer cells, and its inhibition can lead to reduced migration and invasion of these cells .
Mode of Action
The mode of action of Rhodanine, 3-(m-tolyl)-, involves interaction with its targets, leading to changes in cellular processes. The compound is electrophilic and potentially reactive due to the exocyclic double bond conjugated to the carbonyl group at position 4 of the rhodanine ring . This allows for possible Michael addition of the nucleophilic protein residues to the exocyclic double bond .
Biochemical Pathways
The inhibition of prl-3 enzymatic activity suggests that it may impact pathways related to cell migration and invasion
Result of Action
The result of Rhodanine, 3-(m-tolyl)-'s action is the inhibition of cancer cell migration and invasion . This is due to its inhibitory effect on PRL-3 enzymatic activity . The compound has shown potent anticancer activity against diverse cancer cell lines .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS2/c1-7-3-2-4-8(5-7)11-9(12)6-14-10(11)13/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXZAZUMBRCACD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)CSC2=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60178113 | |
Record name | Rhodanine, 3-(m-tolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60178113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rhodanine, 3-(m-tolyl)- | |
CAS RN |
23522-38-5 | |
Record name | 3-m-Tolylrhodanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023522385 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 23522-38-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32124 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Rhodanine, 3-(m-tolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60178113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-M-TOLYLRHODANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N501N6TY7K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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